![molecular formula C14H15N3O4S2 B2703201 2-[[4-(Dimethylsulfamoyl)benzoyl]amino]thiophene-3-carboxamide CAS No. 864940-66-9](/img/structure/B2703201.png)
2-[[4-(Dimethylsulfamoyl)benzoyl]amino]thiophene-3-carboxamide
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Overview
Description
Synthesis Analysis
Thiophene-based analogs, such as “2-[[4-(Dimethylsulfamoyl)benzoyl]amino]thiophene-3-carboxamide”, have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular formula of “2-[[4-(Dimethylsulfamoyl)benzoyl]amino]thiophene-3-carboxamide” is C14H15N3O4S2 . Its average mass is 353.417 Da and its monoisotopic mass is 353.050385 Da .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
Thiophene, the core structure of “2-[[4-(Dimethylsulfamoyl)benzoyl]amino]thiophene-3-carboxamide”, is a five-membered heteroaromatic compound containing a sulfur atom at 1 position . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They are essential heterocyclic compounds and show a variety of properties and applications .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are used in the development of organic field-effect transistors (OFETs) .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . They contribute to the advancement of display technology.
Anti-Atherosclerotic Agents
2-Octylthiophene, a thiophene derivative, is used in the synthesis of anti-atherosclerotic agents . This suggests potential cardiovascular applications for thiophene derivatives.
Anticancer Agents
2-Butylthiophene, another thiophene derivative, is used as a raw material in the synthesis of anticancer agents . This indicates the potential use of thiophene derivatives in cancer treatment.
Mechanism of Action
While the specific mechanism of action for “2-[[4-(Dimethylsulfamoyl)benzoyl]amino]thiophene-3-carboxamide” is not mentioned in the search results, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
properties
IUPAC Name |
2-[[4-(dimethylsulfamoyl)benzoyl]amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S2/c1-17(2)23(20,21)10-5-3-9(4-6-10)13(19)16-14-11(12(15)18)7-8-22-14/h3-8H,1-2H3,(H2,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDRYZLPDOBIFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(Dimethylsulfamoyl)benzoyl]amino]thiophene-3-carboxamide |
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